molecular formula C13H20N2O B182015 Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- CAS No. 30152-60-4

Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-

Cat. No. B182015
CAS RN: 30152-60-4
M. Wt: 220.31 g/mol
InChI Key: JGQPNMRAMGIAJH-UHFFFAOYSA-N
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Description

The compound “Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro-” is a heterocyclic compound . It has been studied in the Mannich aminomethylation reaction, which leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Hydrolysis of the indicated spirans gives 3-azabicyclo[3.3.1]nonanes .


Synthesis Analysis

The Mannich aminomethylation of this compound with primary amines containing different aliphatic and heterocyclic substituents has been studied . The reaction of this compound with formaldehyde and methylamine in ethanol gives a product in 44% yield .


Molecular Structure Analysis

The molecular formula of this compound is C13H20N2O . The molecular weight is 236.376 Da .


Chemical Reactions Analysis

The compound undergoes Mannich aminomethylation, leading to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Hydrolysis of the indicated spirans gives 3-azabicyclo[3.3.1]nonanes .


Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string is SC1=NC2 (CCCCC2)C (CCCC3)=C3N1 .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including quinazolinones, have been extensively studied for their diverse biological activities. Quinazolinone derivatives are part of a critical class of compounds in medicinal chemistry, offering a versatile scaffold for the development of new therapeutic agents. The research highlights the synthesis of novel quinazolinones and their potential as antibacterial agents against pathogens like Staphylococcus aureus and Escherichia coli. This underscores the importance of quinazolinone derivatives in developing new antibiotics to combat resistance (Tiwary et al., 2016).

Catalytic Oxidation Processes

The study of cyclohexene oxidation, closely related to cyclohexane derivatives, provides insights into selective catalytic oxidation processes. These processes are crucial for synthesizing industrially relevant intermediates with various functional groups. The review on cyclohexene oxidation highlights the synthetic value of controlled oxidation reactions, which can lead to products broadly used in the chemical industry, emphasizing the significance of research on cyclohexane derivatives in developing synthetic methodologies (Cao et al., 2018).

Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids are notable for their significant bioactivities, including antitumor and antibacterial properties. These compounds and their analogs have been a focus of research due to their therapeutic potential, highlighting the importance of quinazoline derivatives in the search for new bioactive molecules (Shang et al., 2018).

Optoelectronic Materials

Quinazolines are explored for applications in optoelectronic materials, demonstrating their utility beyond medicinal chemistry. Research on quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion elements has shown that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems can create novel optoelectronic materials, highlighting the versatility of quinazoline derivatives in material science (Lipunova et al., 2018).

Synthesis and Catalysis

The synthesis of spiropyrazoles, which might involve spirocyclic structures similar to the compound , underlines the biological activities these compounds can exhibit, such as antitumor and anti-inflammatory properties. The review emphasizes the role of organic and nonorganic catalysis in achieving high yields and selectivities in spiropyrazole synthesis, showcasing the application of spirocyclic compounds in developing pharmaceuticals and catalytic agents (Farghaly et al., 2022).

Safety And Hazards

The compound is classified as a Combustible Solid . Its WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

spiro[1,3,5,6,7,8-hexahydroquinazoline-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h14H,1-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQPNMRAMGIAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=C(CCCC3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184242
Record name Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-

CAS RN

30152-60-4
Record name Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030152604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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